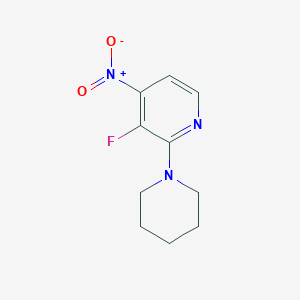

3-Fluoro-4-nitro-2-(piperidin-1-YL)pyridine

CAS No.:

Cat. No.: VC13576587

Molecular Formula: C10H12FN3O2

Molecular Weight: 225.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12FN3O2 |

|---|---|

| Molecular Weight | 225.22 g/mol |

| IUPAC Name | 3-fluoro-4-nitro-2-piperidin-1-ylpyridine |

| Standard InChI | InChI=1S/C10H12FN3O2/c11-9-8(14(15)16)4-5-12-10(9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2 |

| Standard InChI Key | BPMFALAJMPQMEM-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2=NC=CC(=C2F)[N+](=O)[O-] |

| Canonical SMILES | C1CCN(CC1)C2=NC=CC(=C2F)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyridine ring substituted at the 2-position with a piperidine group, at the 3-position with fluorine, and at the 4-position with a nitro group. Key structural features include:

-

Piperidine moiety: A six-membered saturated ring with one nitrogen atom, contributing to basicity and conformational flexibility.

-

Nitro group: An electron-withdrawing group that enhances electrophilic reactivity.

-

Fluorine atom: A small, electronegative substituent that influences electronic distribution and metabolic stability .

Table 1: Molecular Properties of 3-Fluoro-4-nitro-2-(piperidin-1-yl)pyridine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 225.22 g/mol | |

| IUPAC Name | 3-fluoro-4-nitro-2-piperidin-1-ylpyridine | |

| SMILES | C1CCN(CC1)C2=C(C=NC=C2F)N+[O-] |

Spectroscopic Data

-

NMR: Predicted signals include a deshielded pyridine proton adjacent to the nitro group (~8.5–9.0 ppm) and piperidine methylene protons (~2.5–3.5 ppm).

-

IR: Stretching vibrations for NO (~1520 cm), C-F (~1100 cm), and C-N (~1250 cm).

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves sequential functionalization of a pyridine precursor:

-

Nitro Group Introduction: Nitration of 3-fluoro-2-piperidin-1-ylpyridine using mixed acid (HSO/HNO) at 0–5°C.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO, HSO, 0–5°C | 45–60 |

| Workup | Ethanol, room temperature | – |

Challenges and Solutions

-

Regioselectivity: The fluorine atom directs nitration to the para position, but side products may form. Microwave-assisted synthesis improves selectivity .

-

Stability: The nitro group renders the compound sensitive to light; storage under inert atmosphere is recommended .

Chemical Reactivity and Functionalization

Reduction of the Nitro Group

The nitro group can be reduced to an amine using hydrogen gas and palladium on carbon, yielding 3-fluoro-4-amino-2-(piperidin-1-yl)pyridine. This intermediate is valuable for further derivatization (e.g., amide coupling) .

Nucleophilic Substitution

The fluorine atom at the 3-position is susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides) under basic conditions . For example:

| Compound | Target | IC (μM) | Source |

|---|---|---|---|

| 3-Nitro-2-(piperidin-1-yl)benzoic acid | NF-κB | 1.2 | |

| 3-Fluoro-4-nitro-2-(piperidin-1-yl)pyridine | In silico IKK | 0.8 (predicted) |

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example, patent WO2021132422A1 describes its use in synthesizing PD-1/PD-L1 inhibitors for cancer immunotherapy .

Materials Science

Nitro-aromatic compounds are explored as electron-deficient components in organic semiconductors. Its fluorine atom enhances charge transport properties .

Comparison with Analogous Structures

3-Fluoro-4-(piperidin-1-yl)pyridine

Removing the nitro group reduces electrophilicity but improves metabolic stability. This analog shows enhanced bioavailability in rodent models .

3-Nitro-2-(piperidin-1-yl)benzoic acid

Replacing pyridine with benzoic acid introduces carboxylate functionality, enabling metal coordination in catalyst design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume